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Abstract
RYL-552 is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone

oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport

chain. This document provides a comprehensive technical overview of RYL-552, including its

chemical structure, physicochemical properties, mechanism of action, and detailed

experimental protocols for its evaluation. The data presented herein is collated from pivotal

studies and is intended to serve as a resource for researchers engaged in antimalarial drug

discovery and development.

Chemical Structure and Properties
RYL-552 is a novel quinolin-4-one derivative. Its chemical structure and key properties are

summarized below.

Chemical Name: 6-fluoro-2-(4-((4-(trifluoromethyl)phenyl)thio)benzyl)-1H-quinolin-4(1H)-one

Molecular Formula: C₂₃H₁₅F₄NOS

Molecular Weight: 457.44 g/mol

CAS Number: 1801444-56-3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7712563?utm_src=pdf-interest
https://www.benchchem.com/product/b7712563?utm_src=pdf-body
https://www.benchchem.com/product/b7712563?utm_src=pdf-body
https://www.benchchem.com/product/b7712563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7712563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A closely related analog, RYL-552S, with the chemical formula C₂₄H₁₇F₄NOS and a molecular

weight of 443.46, has also been investigated and is reported to be effective against drug-

resistant strains of Plasmodium falciparum.[1][2]

Table 1: Physicochemical Properties of RYL-552
Property Value Reference

Molecular Formula C₂₃H₁₅F₄NOS Yang et al., 2017

Molecular Weight 457.44 g/mol Yang et al., 2017

CAS Number 1801444-56-3 [3][4]

Appearance Solid [2]

Solubility Soluble in DMSO [2]

Mechanism of Action
RYL-552 exerts its antimalarial effect by targeting the mitochondrial electron transport chain

(ETC) of Plasmodium falciparum. Specifically, it is a potent inhibitor of the type II

NADH:quinone oxidoreductase (PfNDH2).[3][4] PfNDH2 is a crucial enzyme for the parasite,

responsible for the oxidation of NADH and the transfer of electrons to ubiquinone, a key step in

the parasite's energy metabolism and redox homeostasis.

Unlike the multi-subunit complex I found in the mammalian mitochondrial ETC, PfNDH2 is a

single polypeptide, making it an attractive target for selective inhibition. RYL-552 is believed to

act as an allosteric inhibitor of PfNDH2.
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Caption: Inhibition of the P. falciparum mitochondrial electron transport chain by RYL-552.

Biological Activity
RYL-552 demonstrates potent activity against both drug-sensitive and drug-resistant strains of

P. falciparum in vitro and is effective in in vivo models of malaria.

Table 2: In Vitro Activity of RYL-552
Assay Strain IC₅₀ (nM) CC₅₀ (µM) Reference

PfNDH2

Inhibition
- 3.73 - Yang et al., 2017

Antimalarial

Activity

3D7 (drug-

sensitive)
25

>10 (Huh7.5.1

cells)
Yang et al., 2017

Antimalarial

Activity

Dd2 (drug-

resistant)
30

>10 (Huh7.5.1

cells)
Yang et al., 2017

Table 3: In Vivo Efficacy of RYL-552 in a Mouse Model
Dose (mg/kg) Parasitemia Clearance Reference

10-90 Effective clearance Yang et al., 2017

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

PfNDH2 Inhibition Assay
This protocol outlines the procedure for measuring the enzymatic activity of PfNDH2 and its

inhibition by RYL-552. The assay is based on monitoring the decrease in NADH concentration

by measuring the absorbance at 340 nm.
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PfNDH2 Inhibition Assay Workflow
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Caption: Workflow for the PfNDH2 enzymatic inhibition assay.

Materials:

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM KCN

NADH solution

Coenzyme Q₁ (CoQ₁) solution

Recombinant PfNDH2 enzyme

RYL-552 stock solution in DMSO

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare serial dilutions of RYL-552 in DMSO.

In a 96-well plate, add the assay buffer, NADH solution, and CoQ₁ solution to each well.

Add the RYL-552 dilutions to the test wells and an equivalent volume of DMSO to the control

wells.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding the PfNDH2 enzyme solution to all wells.
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Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10

minutes using a microplate reader.

Calculate the initial reaction rates and determine the percent inhibition for each concentration

of RYL-552.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC₅₀ value.

In Vitro Antimalarial Activity Assay (SYBR Green I-
based)
This assay determines the 50% inhibitory concentration (IC₅₀) of RYL-552 against the

intraerythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green

I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

P. falciparum cultures (e.g., 3D7 and Dd2 strains) synchronized at the ring stage

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II,

hypoxanthine, and gentamicin)

Human erythrocytes

RYL-552 stock solution in DMSO

Lysis buffer with SYBR Green I

96-well black microplate with a clear bottom

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of RYL-552 in the complete culture medium.
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In a 96-well plate, add the serially diluted RYL-552 to the test wells. Include drug-free wells

as negative controls and uninfected erythrocyte wells as background controls.

Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to all

wells except the background controls.

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂,

5% O₂, 90% N₂).

After incubation, add the lysis buffer containing SYBR Green I to each well.

Incubate the plate in the dark at room temperature for 1 hour.

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission

~530 nm).

Subtract the background fluorescence and normalize the data to the drug-free controls.

Plot the percentage of parasite growth inhibition against the log of the drug concentration

and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Malaria
The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a standard

method to evaluate the in vivo efficacy of antimalarial compounds.

Materials:

Female Swiss albino mice

Plasmodium berghei ANKA strain

RYL-552 formulation for oral or intraperitoneal administration

Vehicle control

Giemsa stain

Microscope
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Procedure:

Infect mice intraperitoneally with P. berghei-infected erythrocytes.

Randomly divide the infected mice into control and treatment groups.

Four hours post-infection, administer the first dose of RYL-552 or the vehicle control to the

respective groups.

Continue treatment once daily for four consecutive days.

On the fifth day, collect thin blood smears from the tail of each mouse.

Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

Calculate the average parasitemia for each group and determine the percentage of parasite

suppression compared to the vehicle control group.

Monitor the mice for survival.

Synthesis
The synthesis of RYL-552 involves a multi-step process starting from commercially available

materials. The core quinolin-4-one scaffold is typically constructed via established methods

such as the Conrad-Limpach synthesis or Gould-Jacobs reaction, followed by functionalization

to introduce the substituted benzylthio side chain.

Conclusion
RYL-552 is a promising antimalarial lead compound with a novel mechanism of action targeting

the essential PfNDH2 enzyme of P. falciparum. Its potent in vitro activity against both drug-

sensitive and drug-resistant parasite strains, coupled with its efficacy in in vivo models,

highlights its potential for further development as a next-generation antimalarial drug. The

detailed protocols provided in this guide are intended to facilitate further research into RYL-552
and other PfNDH2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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